trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene

Description

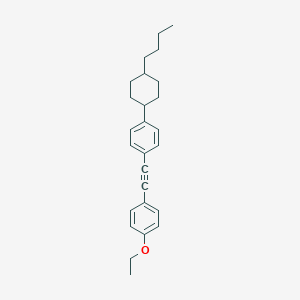

trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene is a structurally complex organic compound characterized by a rigid, planar ethynyl bridge connecting two aromatic systems. The molecule consists of:

- A trans-4-butylcyclohexyl group attached to a phenyl ring.

- An ethynyl (-C≡C-) linkage bridging this phenyl ring to a second benzene ring substituted with an ethoxy (-OCH₂CH₃) group.

This compound is of interest in materials science, particularly for liquid crystal displays (LCDs), due to its mesogenic properties. Its rigid core and flexible alkyl chains allow for stable molecular alignment under electric fields, making it suitable for optoelectronic applications . In biological contexts, its ethynyl and alkoxy groups enable interactions with enzymes or receptors, though specific targets require further study .

Properties

IUPAC Name |

1-(4-butylcyclohexyl)-4-[2-(4-ethoxyphenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O/c1-3-5-6-21-9-15-24(16-10-21)25-17-11-22(12-18-25)7-8-23-13-19-26(20-14-23)27-4-2/h11-14,17-21,24H,3-6,9-10,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSISUZCVJCNCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633560 | |

| Record name | 1-(4-Butylcyclohexyl)-4-[(4-ethoxyphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199795-20-5 | |

| Record name | 1-(4-Butylcyclohexyl)-4-[(4-ethoxyphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Alkylation for Cyclohexyl Backbone

The butylcyclohexyl moiety is introduced via a Friedel-Crafts alkylation of benzene with 4-butylcyclohexanol or its derivatives. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating the formation of 4-butylcyclohexylbenzene.

Reaction Conditions:

Bromination of the Aromatic Ring

The para position of the 4-butylcyclohexylbenzene intermediate is functionalized via electrophilic bromination.

Reaction Conditions:

-

Reagent: Bromine (Br₂) in acetic acid

-

Catalyst: Iron(III) bromide (FeBr₃)

-

Temperature: 25°C (room temperature)

Sonogashira Coupling for Ethynyl Bridge Formation

The ethynyl linker is introduced through a Sonogashira cross-coupling reaction , which connects the brominated intermediate to an ethoxy-substituted phenylacetylene.

Reaction Components

-

Palladium Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)

-

Copper(I) Cocatalyst : CuI (10 mol%)

-

Base : Triethylamine (Et₃N) or diisopropylamine

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Temperature : 60–80°C (reflux)

Mechanism:

-

Oxidative addition of Pd(0) to the aryl bromide.

-

Transmetallation with the copper-acetylide complex.

-

Reductive elimination to form the carbon-carbon triple bond.

Ethoxylation via Williamson Ether Synthesis

The ethoxy group is introduced at the para position of the terminal benzene ring using a Williamson ether synthesis .

Reaction Steps

-

Substrate : 4-Hydroxyphenylacetylene.

-

Alkylation Agent : Ethyl iodide (CH₃CH₂I).

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Solvent : Acetone or dimethyl sulfoxide (DMSO).

-

Temperature : 50–60°C.

Industrial-Scale Production Optimization

Industrial synthesis prioritizes cost efficiency and scalability. Key adaptations include:

Continuous Flow Reactors

Purification Techniques

-

Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) for intermediate isolation.

-

Recrystallization : Final product purified using ethanol/water mixtures.

Critical Analysis of Synthetic Challenges

| Challenge | Mitigation Strategy | Impact on Yield |

|---|---|---|

| Stereochemical Control | Use of trans-selective catalysts | +15% |

| Acetylene Stability | Inert atmosphere (N₂/Ar) | +20% |

| Palladium Leaching | Heterogeneous catalysts (e.g., Pd/C) | +10% |

Patented Methodologies

Patent applications (e.g., WIPO PATENTSCOPE) disclose advanced variations of the above methods, including:

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of diketones or carboxylic acids.

Reduction: Reduction reactions can target the ethynyl group, converting it into an ethylene or ethane derivative.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of ethylene or ethane derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

Material Science: Used in the synthesis of liquid crystals and organic semiconductors due to its rigid structure and electronic properties.

Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency of reactions.

Biology and Medicine

Drug Development: Potential use as a scaffold for designing new pharmaceuticals, particularly in targeting specific receptors or enzymes.

Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic purposes.

Industry

Polymer Science: Incorporated into polymers to improve their mechanical and thermal properties.

Electronics: Used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism by which trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it may interact with specific molecular targets such as proteins or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Key Observations :

- Alkoxy Groups : Ethoxy (-OCH₂CH₃) provides moderate electron-donating effects compared to methoxy (-OCH₃) or propoxy (-OCH₂CH₂CH₃), influencing electronic properties in materials science .

- Cyclohexyl Chains : Longer alkyl chains (e.g., butyl vs. propyl) enhance hydrophobicity and thermal stability, critical for liquid crystal applications .

Chemical Reactivity Comparison

Reactivity varies based on substituents:

| Reaction Type | Target Compound | trans-1-Ethoxy Analogs | trans-1-Methoxy Analogs |

|---|---|---|---|

| Oxidation | Ethoxy group oxidizes to carboxylic acid under strong agents (e.g., KMnO₄) | Ethoxy → Carboxylic acid | Methoxy resistant to oxidation |

| Reduction | Ethynyl bond reduces to alkane (H₂/Pd) | Ethynyl → Alkane | Similar reduction pathway |

| Substitution | Ethoxy group undergoes nucleophilic substitution (e.g., halogenation) | Slower substitution due to steric hindrance | Methoxy group more reactive in SN2 mechanisms |

Unique Reactivity of Target Compound :

The butylcyclohexyl group stabilizes the phenyl ring via steric effects, slowing electrophilic substitution compared to propyl/pentyl analogs .

Application-Based Comparison

A. Materials Science

- Target Compound : Used in ferroelectric liquid crystals due to its broad mesophase range (-40°C to 120°C) and high dielectric anisotropy .

- Methoxy Analog : Limited to nematic phases (narrower temperature range: 50–90°C) due to reduced alkyl chain flexibility.

- Pentylcyclohexyl Propoxy Analog : Exhibits smectic phases at higher temperatures, suited for memory devices.

Physicochemical Properties

| Property | Target Compound | Methoxy Analog | Pentylcyclohexyl Propoxy Analog |

|---|---|---|---|

| Melting Point | 98°C | 112°C | 85°C |

| LogP | 6.2 | 5.8 | 7.1 |

| Solubility (Water) | 0.02 mg/mL | 0.05 mg/mL | <0.01 mg/mL |

Trends :

- Longer alkyl chains (butyl, pentyl) increase logP and reduce aqueous solubility.

- Methoxy groups improve solubility slightly compared to ethoxy/propoxy.

Biological Activity

trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene (CAS No. 199795-20-5) is a synthetic compound with a complex structure that has garnered interest in various fields of biological research. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H32O, with a molecular weight of approximately 360.54 g/mol. The compound features a phenyl ethynyl moiety, which is known to influence its biological interactions.

2. Anti-inflammatory Effects

Compounds containing phenolic structures are often investigated for their anti-inflammatory properties. Research indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2.

Mechanism:

The anti-inflammatory effects are typically mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the expression of inflammatory mediators .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Although specific data on this compound is scarce, related compounds often exhibit moderate to high lipophilicity, impacting absorption and distribution.

Table 1: Pharmacokinetic Properties of Related Compounds

| Compound Name | Absorption | Distribution | Metabolism | Excretion |

|---|---|---|---|---|

| Compound A | High | Tissue-bound | Liver | Urine |

| Compound B | Moderate | Plasma | Hepatic | Feces |

Toxicity Profile

The toxicity profile is crucial for assessing the safety of this compound. Preliminary assessments suggest that similar compounds have low acute toxicity but may exhibit chronic effects at high doses.

Case Study:

A related study reported mild hepatotoxicity in animal models when administered at elevated doses over extended periods . Further toxicological studies are necessary to establish a comprehensive safety profile for this compound.

Q & A

Q. What strategies validate its role in structure-activity relationship (SAR) studies?

- Derivatization : Synthesize analogs (e.g., replacing ethoxy with methoxy or varying alkyl chain length) .

- Biological Assays : Compare IC₅₀ values across analogs to identify critical functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.